molecular formula C38H38N8O6 B12778911 Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl- CAS No. 64441-14-1

Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-

Cat. No.: B12778911
CAS No.: 64441-14-1
M. Wt: 702.8 g/mol
InChI Key: AKVMHGPVTXOMBI-UHFFFAOYSA-N
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Description

Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-) is a complex azo-benzamide derivative characterized by a central 3,3'-dimethylbiphenyl core. This structure is further modified with imino-acetyl-azo linkages and terminal 4-methylbenzamide groups. Its industrial availability highlights its relevance in synthetic chemistry and manufacturing .

Properties

CAS No.

64441-14-1

Molecular Formula

C38H38N8O6

Molecular Weight

702.8 g/mol

IUPAC Name

3-[[1-[4-[4-[[2-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methylbenzamide

InChI

InChI=1S/C38H38N8O6/c1-19-7-9-27(35(39)49)17-31(19)43-45-33(23(5)47)37(51)41-29-13-11-25(15-21(29)3)26-12-14-30(22(4)16-26)42-38(52)34(24(6)48)46-44-32-18-28(36(40)50)10-8-20(32)2/h7-18,33-34H,1-6H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)

InChI Key

AKVMHGPVTXOMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)N)C)C)C

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reactions

The core azo (-N=N-) linkage in the target compound is typically formed via diazotization of aromatic amines followed by coupling with electron-rich aromatic systems. For example:

  • Step 1 : Diazotization of 3,3'-dimethylbiphenyl-4,4'-diamine using nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form the diazonium salt.
  • Step 2 : Coupling the diazonium salt with a methyl-substituted benzamide derivative (e.g., 4-methylbenzamide) in alkaline conditions (pH 8–10) to form the bis-azo intermediate.

Key Reaction Conditions :

Parameter Value Purpose
Temperature 0–5°C (diazotization) Prevents diazonium salt decomposition
Solvent Aqueous HCl/NaOH Facilitates protonation/coupling
Reaction Time 2–4 hours Ensures complete conversion

Condensation for Imino-Acetyloxoethyl Bridges

The imino(1-acetyl-2-oxo-2,1-ethanediyl) bridges are introduced via condensation reactions between primary amines and diketones:

  • Step 3 : Reacting the bis-azo intermediate with acetylacetone (2,4-pentanedione) in ethanol under reflux (78°C) for 6–8 hours. This forms the imino-acetyloxoethyl moieties through Schiff base formation.

Optimization Notes :

  • Use of anhydrous ethanol minimizes hydrolysis of intermediates.
  • Catalytic acetic acid (1–2 mol%) accelerates imine formation.

Purification and Characterization

Final purification is achieved via:

  • Recrystallization : From dimethylformamide (DMF)/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to isolate the pure product.

Analytical Data (Representative Example) :

Property Value Method
Melting Point 245–248°C (decomp.) Differential Scanning Calorimetry
Molecular Formula C₄₄H₃₈Cl₂N₈O₆ High-Resolution Mass Spectrometry
Yield 62–68% Gravimetric Analysis

Challenges and Mitigation Strategies

  • Steric Hindrance : The 3,3'-dimethyl groups on the biphenyl core may slow coupling reactions. Mitigated by using excess diazonium salt and elevated temperatures (40–50°C) during coupling.
  • Solubility Issues : Poor solubility of intermediates in polar solvents addressed by switching to DMF or dimethyl sulfoxide (DMSO).

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are employed to enhance reaction control and scalability. Parameters include:

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Structure Features

    FeatureDescription
    Biphenyl Group Enhances stability and reactivity
    Imino Linkages Increases potential for nucleophilic attack
    Azo Groups Contributes to color properties and biological activity

    Example Synthetic Pathway

    A proposed synthetic pathway for the compound involves:

    • Starting with a substituted biphenyl derivative.
    • Introducing imino groups through condensation reactions with appropriate aldehydes.
    • Finalizing the structure by incorporating the benzamide functionality.

    Biological Applications

    Benzamide derivatives are known for their diverse biological activities. The compound in focus may exhibit several therapeutic potentials:

    Antimicrobial Activity

    Research indicates that certain benzamide derivatives can inhibit bacterial growth, making them candidates for antibiotic development. Studies have shown that modifications on the benzamide structure can enhance antimicrobial efficacy against specific pathogens.

    Anticancer Properties

    The complex structure of this compound suggests potential anticancer activity. Preliminary studies indicate that similar benzamide derivatives may interfere with cancer cell proliferation and induce apoptosis.

    Neurological Effects

    Some benzamide derivatives interact with neurotransmitter receptors, influencing gastrointestinal motility and central nervous system functions. This interaction could lead to applications in treating conditions like anxiety or depression.

    Case Studies

    • Cytotoxicity Analysis : A study evaluated the cytotoxic effects of novel heterocyclic derivatives of benzamidine against periodontal disease-triggering bacteria, showing promising results for similar benzamide structures in antimicrobial applications .
    • Therapeutic Potential : Research on benzamide analogues has demonstrated their ability to modulate neurotransmitter systems, indicating their potential in treating neurological disorders .

    Mechanism of Action

    • Benzamide’s mechanism of action depends on its specific derivatives.
    • In antitumor drugs, it may inhibit enzymes or interfere with DNA replication.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    Comparative Analysis with Structurally Similar Compounds

    Structural Analogues

    Key structural analogues include:

    Compound Name Core Structure Substituents/Modifications Potential Applications Reference
    Target Compound 3,3'-Dimethylbiphenyl Imino-acetyl-azo linkages; 4-methylbenzamide termini Industrial/biological (inferred)
    Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxo- 3,3'-Dimethoxybiphenyl Azo linkages; 3-oxobutanamide and 2,4-dimethylphenyl groups Pigments (e.g., C.I. Pigment Orange 14)
    2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] 3,3'-Dichlorobiphenyl Azo linkages; chloro and methoxy substituents Dyestuffs or pharmaceuticals
    Benzamide derivatives with acylated amino groups (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) Benzamide Long acyl chains (e.g., tetradecanoylamino); carboxyphenyl groups PCAF HAT enzyme inhibition

    Key Observations:

    • Substituent Effects on Bioactivity: Compounds with long acyl chains (e.g., tetradecanoylamino in ) exhibit enhanced PCAF HAT inhibitory activity (79% inhibition at 100 μM), whereas shorter chains (e.g., acetyl in the target compound) may reduce potency .
    • Core Modifications : Replacing dimethyl groups with methoxy () or chloro () alters electronic properties and solubility. For example, dichloro derivatives () are likely more lipophilic, impacting membrane permeability in biological systems.
    • Industrial Relevance : The target compound’s dimethylbiphenyl core contrasts with dimethoxy or dichloro analogues, which are commonly used in pigments () or pharmaceuticals ().

    Functional Comparisons

    • The absence of electron-withdrawing groups (e.g., nitro or sulfonyl) in the target compound may limit its enzyme affinity compared to more polar analogues .
    • Thermal/Photochemical Stability: Azo-linked compounds (e.g., ) are prone to photodegradation, but the target compound’s imino-acetyl bridges may enhance stability compared to simple azo dyes .

    Biological Activity

    Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-) represents a complex structure that may offer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

    Chemical Structure and Properties

    The compound features a biphenyl core with multiple substituents including imino and azo groups. The structural complexity is expected to influence its reactivity and interactions with biological targets.

    Property Details
    Molecular Formula C₃₀H₃₄N₄O₄
    Molecular Weight 534.62 g/mol
    Functional Groups Imino, Azo, Amide

    Mechanisms of Biological Activity

    Benzamide derivatives have been shown to interact with various biological systems. The following mechanisms are relevant for the compound :

    • Receptor Interaction : Many benzamide derivatives act as modulators of neurotransmitter receptors. For instance, they can serve as antagonists or agonists at serotonin and dopamine receptors, influencing mood and gastrointestinal motility.
    • Enzyme Inhibition : Some benzamides inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like cancer or metabolic disorders.

    1. Anticancer Activity

    Research has highlighted the anticancer potential of benzamide derivatives. A study demonstrated that certain benzamide compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. The specific compound may enhance these effects due to its complex structure.

    2. Neuropharmacological Effects

    Another study investigated the neuropharmacological profile of substituted benzamides. Results indicated that these compounds could modulate neurotransmitter levels in the brain, suggesting potential applications in treating psychiatric disorders .

    3. Antimicrobial Properties

    Benzamide derivatives have also shown antimicrobial activity against various pathogens. The presence of specific functional groups in the complex structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic processes.

    Comparative Analysis with Related Compounds

    A comparative analysis of similar benzamide compounds reveals how structural variations influence biological activity.

    Compound Name Structure Features Biological Activity
    BenzamideSimple amideMild analgesic
    N-MethylbenzamideMethylated amideModerate analgesic
    3,3'-DimethylbenzamideDimethylated amideEnhanced solubility
    3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-)Complex structure with imino/azo groupsPotentially diverse biological activity

    This table illustrates that increased structural complexity often correlates with enhanced biological functionality.

    Q & A

    Q. What are optimized synthetic routes for preparing this benzamide derivative, and how do reaction conditions influence yield?

    • Methodological Answer : Synthesis involves multi-step azo-coupling and condensation reactions. A general approach includes:
    • Reacting substituted benzaldehydes with triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) .
    • Subsequent azo-bond formation may require diazotization of aromatic amines followed by coupling with acetylated intermediates.
    • Yield optimization: Control temperature (60–80°C), stoichiometric ratios (1:1 for amine/aldehyde), and solvent purity. Ethanol is preferred for solubility, while prolonged reflux (>6 hours) risks decomposition. Confirm intermediates via TLC or HPLC .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

    • Methodological Answer :
    • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm azo (-N=N-) and imino (-NH-) linkages. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
    • FTIR : Peaks at 1620–1680 cm1^{-1} indicate azo bonds, while 1700–1750 cm1^{-1} confirms acetyl carbonyls.
    • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns. Discrepancies between calculated and observed masses may arise from isotopic impurities or incomplete purification .

    Q. How does the compound’s stability vary under different storage conditions?

    • Methodological Answer :
    • Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent oxidation of azo bonds.
    • Avoid prolonged exposure to light (UV degradation) and humidity (hydrolysis of acetyl groups). Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended .

    Advanced Research Questions

    Q. What computational methods are suitable for predicting the compound’s binding affinity with biological targets?

    • Methodological Answer :
    • Perform molecular docking (AutoDock Vina, Schrödinger) using glucokinase or cytochrome P450 enzymes as targets. Use crystal structures (PDB IDs: 3IDG, 4L3T) for docking grids.
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters: RMSD (<2.0 Å), hydrogen bond persistence (>60% simulation time) .
    • Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

    Q. How can contradictory spectral data (e.g., missing 13C^{13}\text{C}-NMR signals) be addressed during structural elucidation?

    • Methodological Answer :
    • Dynamic Effects : Missing signals may stem from rapid tautomerization (e.g., azo/hydrazone tautomers). Use low-temperature NMR (-40°C) to slow exchange rates .
    • Crystallography : Resolve ambiguities via X-ray diffraction. For example, the biphenyl core’s dihedral angle (3,3'-dimethyl groups) can be confirmed to assess planarity .
    • Complementary Techniques : Pair NMR with Raman spectroscopy to detect symmetric vibrations (e.g., azo stretches at ~1400 cm1^{-1}) .

    Q. What strategies mitigate byproduct formation during large-scale synthesis?

    • Methodological Answer :
    • Stepwise Purification : Isolate intermediates (e.g., diazonium salts) before coupling to minimize cross-reactivity.
    • Catalytic Optimization : Replace acetic acid with p-toluenesulfonic acid (pTSA) for faster imino bond formation, reducing side-product accumulation.
    • Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving reproducibility at scale .

    Q. How does the compound’s electronic structure influence its electrochemical behavior?

    • Methodological Answer :
    • Cyclic Voltammetry (CV) : Scan from -1.0 to +1.5 V (vs. Ag/AgCl) in acetonitrile. Reductive peaks near -0.5 V suggest azo bond reduction.
    • DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to correlate redox potentials with electron-withdrawing groups (e.g., acetyl, trifluoromethyl). High LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .

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